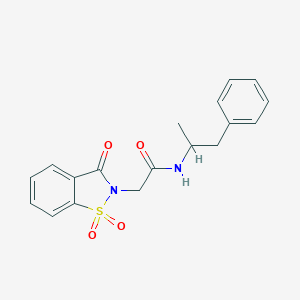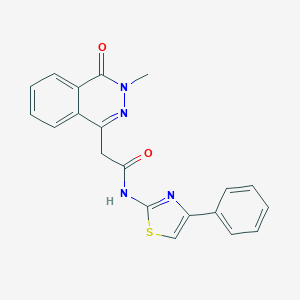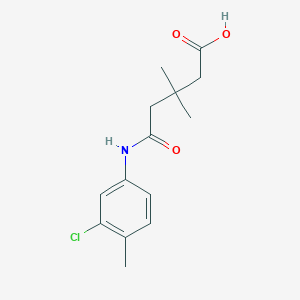![molecular formula C16H11NO6S B277367 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid, also known as DASA-58, is a small molecule inhibitor that has gained significant attention in recent years for its potential applications in scientific research. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.
作用机制
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid inhibits PKD by binding to the ATP-binding pocket of the kinase domain, which prevents the phosphorylation of downstream substrates. PKD is involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in cell proliferation, survival, and migration. By inhibiting PKD, 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid can modulate these pathways and alter cellular processes.
Biochemical and Physiological Effects:
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration. These effects are likely due to the inhibition of PKD and the modulation of downstream signaling pathways. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has several advantages for use in lab experiments, including its high potency and selectivity for PKD, its ability to penetrate cell membranes, and its low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the use of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has also been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid and to identify potential drug interactions.
合成方法
The synthesis of 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of anthranilic acid with phthalic anhydride to produce 9,10-dioxoanthracene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with the amine sulfonamide to produce 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid.
科学研究应用
2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been shown to be a potent inhibitor of PKD, which makes it a valuable tool for studying the role of PKD in various cellular processes. PKD has been implicated in the regulation of cell proliferation, survival, and migration, as well as in the development of various diseases, including cancer, diabetes, and cardiovascular disease. 2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid has been used in several studies to investigate the role of PKD in these processes and to identify potential therapeutic targets for the treatment of these diseases.
属性
分子式 |
C16H11NO6S |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
2-[(9,10-dioxoanthracen-1-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C16H11NO6S/c18-13(19)8-17-24(22,23)12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7,17H,8H2,(H,18,19) |
InChI 键 |
OJIRAJFTKIJEMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)


![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)




